
2-(Ethanesulfonyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethanesulfonyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an ethanesulfonyl group attached to the naphthalene ring
Métodos De Preparación
The synthesis of 2-(Ethanesulfonyl)naphthalene typically involves the sulfonation of naphthalene followed by the introduction of the ethanesulfonyl group. One common method involves reacting naphthalene with concentrated sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then treated with ethanesulfonyl chloride under suitable conditions to yield this compound .
Análisis De Reacciones Químicas
2-(Ethanesulfonyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
2-(Ethanesulfonyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(Ethanesulfonyl)naphthalene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
2-(Ethanesulfonyl)naphthalene can be compared with other naphthalene derivatives such as naphthalene-2-sulfonic acid and naphthalene-1-sulfonic acid. While these compounds share a similar naphthalene core, the presence of the ethanesulfonyl group in this compound imparts unique chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Propiedades
Número CAS |
72176-70-6 |
|---|---|
Fórmula molecular |
C12H12O2S |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
2-ethylsulfonylnaphthalene |
InChI |
InChI=1S/C12H12O2S/c1-2-15(13,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |
Clave InChI |
CZIBILCYGBKCMU-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
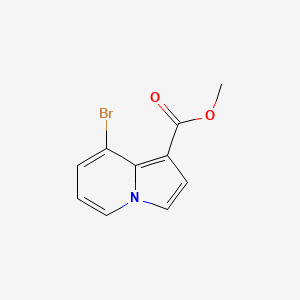
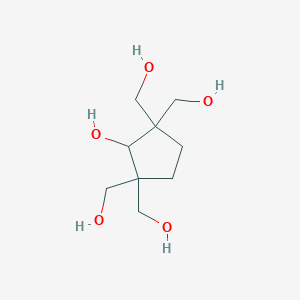
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
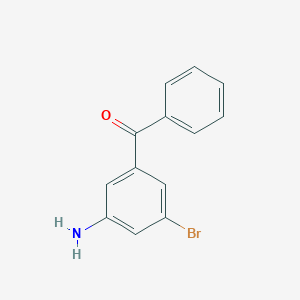
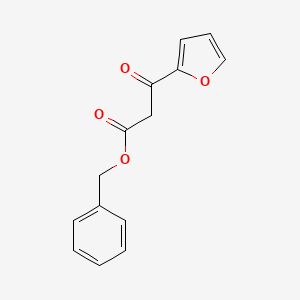


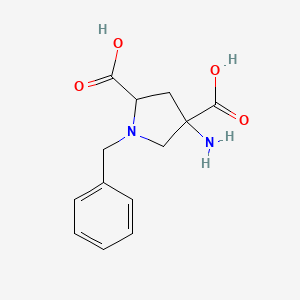
![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)

![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)

